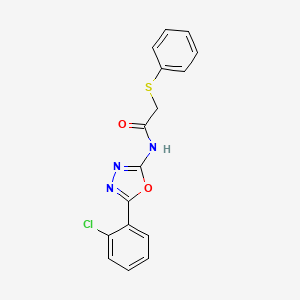
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
The synthesis of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Esterification: Starting from 2-chlorobenzoic acid, esterification with methanol produces methyl 2-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 2-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Substitution: Finally, the thiol is reacted with 2-phenylsulfanylacetyl chloride to yield the target compound.
化学反応の分析
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
科学的研究の応用
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiviral, antibacterial, and anticancer agent.
Agriculture: The compound has shown promise as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring is known to interact with various biological targets, leading to the disruption of cellular processes .
類似化合物との比較
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can be compared with other oxadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antiviral and antibacterial activities but differs in its sulfur-containing ring.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: Similar in structure but lacks the sulfanyl group, which may affect its biological activity.
生物活性
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C14H11ClN4O3S
- Molecular Weight : 350.78 g/mol
- IUPAC Name : 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(phenyl)acetamide
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with various thiol derivatives under controlled conditions. The process may include multiple steps such as acylation and cyclization to achieve the desired structure .
Antimicrobial Properties
Research indicates that compounds related to oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. It is believed to modulate critical signaling pathways involved in cancer progression, such as the STAT3 and NF-κB pathways. These pathways are crucial in regulating cell proliferation and survival in tumors. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth .
The proposed mechanism of action involves:
- Inhibition of Enzymes : The compound may interact with specific enzymes that are overexpressed in cancer cells.
- Signal Transduction Modulation : By inhibiting the activation of pathways like NF-κB and STAT3, it can disrupt the survival signals in cancer cells, leading to increased apoptosis .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed significant cytotoxic effects on breast cancer cell lines through apoptosis induction. |
| Study 3 | Investigated the compound's ability to inhibit NF-κB signaling in liver cancer cells. |
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(22-15)18-14(21)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXQPDWOVPHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














